N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N-(prop-2-en-1-yl)acetamide
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Overview
Description
N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-N-ALLYL-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-N-ALLYL-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE involves multiple steps, starting with the preparation of the thiazole and pyrazole intermediates. The reaction conditions typically include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-N-ALLYL-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-N-ALLYL-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-N-ALLYL-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-thiazole-5-carboxylic acid
- 5-Acetyl-2-amino-4-methylthiazole
- 1-(4-(4-(Aminomethyl)thiazol-2-ylamino)phenyl)ethanone
Uniqueness
N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-N-ALLYL-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C18H20F2N4O2S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C18H20F2N4O2S/c1-4-8-23(18-21-10(2)16(27-18)11(3)25)14(26)9-24-13-7-5-6-12(13)15(22-24)17(19)20/h4,17H,1,5-9H2,2-3H3 |
InChI Key |
DOIGUABICVZRCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CC=C)C(=O)CN2C3=C(CCC3)C(=N2)C(F)F)C(=O)C |
Origin of Product |
United States |
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